BTPTT-4F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H86F4N8O2S5/c1-7-13-17-19-21-23-25-27-29-33-51-63(39-57-65(49(41-87)42-88)53-35-59(83)61(85)37-55(53)75(57)95)97-81-73-79(99-77(51)81)67-69-70(92-101-91-69)68-72(71(67)93(73)45-47(11-5)31-15-9-3)94(46-48(12-6)32-16-10-4)74-80(68)100-78-52(34-30-28-26-24-22-20-18-14-8-2)64(98-82(74)78)40-58-66(50(43-89)44-90)54-36-60(84)62(86)38-56(54)76(58)96/h35-40,47-48H,7-34,45-46H2,1-6H3/b57-39-,58-40- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRVXAOYOOOQLU-LAGONYLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC(=C(C=C1C9=C(C#N)C#N)F)F)CC(CCCC)CC)CC(CCCC)CC)/C=C/1\C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H86F4N8O2S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BTPTT-4F (Y6): A Core Component in Advanced Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTPTT-4F, a prominent non-fullerene acceptor (NFA) also widely known as Y6, has emerged as a pivotal material in the advancement of organic photovoltaics (OPVs).[1][2] Its unique A-DAD-A (acceptor-donor-acceptor-donor-acceptor) architecture, featuring a fused thienothienopyrrolo-thienothienoindole (TTP-TTI) core and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) end units, has led to significant breakthroughs in the power conversion efficiencies (PCEs) of organic solar cells.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, tailored for researchers and professionals in the fields of materials science and organic electronics.

Chemical Structure and Properties

This compound is a highly conjugated and electron-deficient organic semiconductor.[1][2] The fusion of thienyl groups into its backbone elevates the highest occupied molecular orbital (HOMO) energy level and reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).[3][4] This modification enhances light absorbance and induces a red-shift in the absorption bands.[3][4] The 2FIC end units play a crucial role in promoting intermolecular interactions and enhancing optical absorption.[1]

Chemical Structure

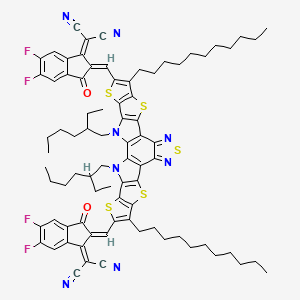

Caption: Conceptual representation of the this compound (Y6) molecular structure.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2304444-49-1 | [1][2][5][6] |

| Chemical Formula | C₈₂H₈₆F₄N₈O₂S₅ | [1][2][5] |

| Molecular Weight | 1451.93 g/mol | [1][2][5] |

| Purity | >98% (¹H NMR) | [1] |

| Appearance | Black powder | [5] |

| Solubility | Soluble in chloroform and dichlorobenzene. | [5] |

| HOMO Energy Level | -5.65 eV | [1] |

| LUMO Energy Level | -4.10 eV | [1] |

| Maximum Absorption (λmax) | ~810 nm (in film), 731 nm (in chloroform) | [1][2][5] |

| Absorption Range | Extends to 1100 nm | [1][2] |

Experimental Protocols

While detailed, step-by-step synthesis and experimental protocols for this compound are often proprietary and not fully disclosed in publicly available literature, the general approach to its application in organic solar cells can be outlined.

Organic Solar Cell Fabrication Workflow

The fabrication of high-efficiency organic solar cells utilizing this compound typically involves the following steps:

Caption: General workflow for fabricating an organic solar cell using this compound.

A common device architecture is ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.[1] In this setup, PM6 (PBDB-T-2F) acts as the electron donor, while this compound (Y6) serves as the electron acceptor.[1] The blend of these materials forms the active layer where light absorption and charge generation occur.

Performance in Organic Photovoltaics

The integration of this compound into organic solar cells has led to impressive power conversion efficiencies, with some studies reporting values exceeding 15.7%.[1] The superior performance of this compound-based devices can be attributed to several factors:

-

Broad and Strong Absorption: The ability of this compound to absorb light across the visible and near-infrared spectrum allows for efficient harvesting of solar energy.[1][2]

-

Efficient Charge Transfer: The favorable energy level alignment between this compound and donor polymers like PM6 facilitates efficient exciton dissociation and charge transfer.

-

Suppressed Charge Recombination: Theoretical studies suggest that the fusion of thienyl groups in the this compound backbone helps to suppress charge recombination, a major loss mechanism in organic solar cells.[3][4]

Derivatives and Future Outlook

The success of the Y6 molecular design has spurred the development of derivatives with modified alkyl side chains to enhance solubility and optimize morphology. For instance, BTP-4F-12 (also known as Y12) is a derivative with longer alkyl chains, improving its solubility in non-halogenated solvents like o-xylene.[7][8] This modification is crucial for developing more environmentally friendly processing methods for large-area and commercial-scale production of organic solar cells.

The continued exploration and molecular engineering of this compound and its analogues hold significant promise for the future of organic photovoltaics, paving the way for even higher efficiencies and greater commercial viability.

References

- 1. ossila.com [ossila.com]

- 2. Y6(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fusion of thienyl into the backbone of electron acceptor in organic photovoltaic heterojunctions: a comparative study of BTPT-4F and this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Y6(this compound) | 2304444-49-1 [sigmaaldrich.com]

- 6. watson-int.com [watson-int.com]

- 7. researchgate.net [researchgate.net]

- 8. BTP-4F-12 | Solaris Chem [solarischem.com]

energy levels HOMO LUMO of BTPTT-4F

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of BTPTT-4F

This guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound, a prominent non-fullerene acceptor in organic photovoltaics. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and structured data presentation.

Quantitative Data Summary

The electronic properties of this compound, also known as Y6, are crucial for designing high-efficiency organic solar cells. The HOMO and LUMO energy levels determine the open-circuit voltage and the potential for efficient charge transfer at the donor-acceptor interface.

| Parameter | Value (eV) |

| HOMO Energy Level | -5.65[1] |

| LUMO Energy Level | -4.10[1] |

| Optical Bandgap (Eg) | 1.55 |

Note: The optical bandgap is calculated as the difference between the LUMO and HOMO energy levels.

Experimental Protocols

The determination of HOMO and LUMO energy levels is achieved through a combination of electrochemical and spectroscopic techniques.

Determination of HOMO Level via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a material, from which the HOMO energy level can be derived.[1][2][3]

Materials and Equipment:

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum button electrode)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag+)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Inert gas (Argon or Nitrogen)

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

This compound sample

-

Ferrocene (as an internal standard)

Procedure:

-

Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry, followed by sonication in the chosen solvent to remove any residual particles.

-

Sample Preparation: A dilute solution of this compound is prepared in the solvent. The supporting electrolyte is added to this solution.

-

Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the prepared solution.

-

Deoxygenation: The solution is purged with an inert gas for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.

-

Cyclic Voltammetry Scan: A potential is swept linearly from an initial value to a vertex potential and then back. The scan rate is typically set between 20 and 100 mV/s.

-

Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Calibration: After the measurement of the sample, a small amount of ferrocene is added to the solution, and the cyclic voltammogram is recorded again. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference.

-

Data Analysis: The onset of the first oxidation peak (Eox) of this compound is determined from the voltammogram. The HOMO energy level is then calculated using the following empirical formula:

-

EHOMO = -e (Eox - E1/2, Fc + 4.8) (eV)

-

Where E1/2, Fc is the half-wave potential of the Fc/Fc+ couple.

-

Determination of Optical Bandgap via UV-Vis Spectroscopy

The optical bandgap is determined from the absorption spectrum of a thin film of the material.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Substrate (e.g., quartz or glass)

-

Spin-coater or thermal evaporator

-

This compound solution in a suitable solvent (e.g., chloroform)

Procedure:

-

Thin Film Preparation: A thin film of this compound is deposited onto the substrate, typically by spin-coating a solution of the material or by thermal evaporation.

-

Spectral Measurement: The absorption spectrum of the thin film is recorded using the UV-Vis spectrophotometer.

-

Data Analysis: The onset of the absorption edge (λonset) in the long-wavelength region of the spectrum is determined. The optical bandgap (Eg) is then calculated using the formula:

-

Eg (eV) = 1240 / λonset (nm)

-

Calculation of LUMO Level

The LUMO energy level is calculated by subtracting the optical bandgap from the experimentally determined HOMO energy level.

Formula:

-

ELUMO = EHOMO + Eg

Workflow for Characterization of this compound

The following diagram illustrates the typical workflow for the characterization of a non-fullerene acceptor like this compound for use in organic solar cells.

References

BTPTT-4F (Y6): An In-depth Technical Guide to its Absorption Spectrum and Bandgap

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTPTT-4F, widely known in scientific literature as Y6, is a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic photovoltaics (OPVs).[1] Its unique A-DA'D-A (acceptor-donor-acceptor'-donor-acceptor) structure, featuring a fused thienothienopyrrolo-thienothienoindole (TTP-TTI) core, endows it with remarkable optoelectronic properties.[1] This technical guide provides a comprehensive overview of the absorption spectrum and bandgap of this compound, including detailed experimental protocols for their determination, and presents key quantitative data in a structured format.

Optical Properties: Absorption Spectrum

The absorption spectrum of this compound is a critical determinant of its performance in organic solar cells. It exhibits strong and broad absorption in the near-infrared (NIR) region, a key characteristic for efficient light harvesting.

Quantitative Absorption Data

The following table summarizes the key absorption characteristics of this compound in both solution and thin-film states.

| Parameter | Value | State | Reference |

| Absorption Maximum (λmax) | ~810 nm | Thin Film | [1] |

| ~815 nm | Solid State | ||

| Absorption Range | Extends to 1100 nm | Thin Film | [1] |

| Optical Bandgap (Egopt) | 1.35 eV | Thin Film |

Experimental Protocol: UV-Vis Spectroscopy

The absorption spectrum of this compound is typically determined using Ultraviolet-Visible (UV-Vis) spectroscopy.

Objective: To measure the absorbance of this compound as a function of wavelength to determine its absorption maxima and absorption range.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., chloroform, chlorobenzene)

-

Quartz cuvettes (for solution measurements)

-

Glass or quartz substrates (for thin-film measurements)

-

Spin coater (for thin-film preparation)

-

Dual-beam UV-Vis spectrophotometer

-

Nitrogen or argon source (for inert atmosphere)

Procedure:

For Solution-State Measurement:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform) with a known concentration. The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the wavelength range for the scan (e.g., 300 nm to 1200 nm).

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a reference.

-

-

Measurement:

-

Place the reference cuvette in the reference beam path of the spectrophotometer and the sample cuvette in the sample beam path.

-

Perform a baseline correction with the solvent-filled cuvettes.

-

Record the absorption spectrum of the this compound solution.

-

For Thin-Film Measurement:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent to a desired concentration.

-

Clean the glass or quartz substrates thoroughly.

-

Spin-coat the this compound solution onto the substrate to form a thin film. The spin-coating parameters (speed, time) should be optimized to achieve the desired film thickness.

-

Anneal the film if required to remove residual solvent and improve morphology.

-

-

Measurement:

-

Place a clean, uncoated substrate in the reference beam path.

-

Place the this compound coated substrate in the sample beam path.

-

Record the absorption spectrum.

-

Electronic Properties: Bandgap

The bandgap of a semiconductor is the energy difference between the top of the valence band and the bottom of the conduction band. For this compound, both the optical and electrochemical bandgaps are important parameters.

Optical Bandgap

The optical bandgap can be estimated from the onset of the absorption spectrum in the solid state.

Calculation: The optical bandgap (Egopt) is calculated from the absorption edge (λonset) of the thin-film UV-Vis spectrum using the following equation:

Egopt (eV) = 1240 / λonset (nm)

Electrochemical Bandgap

The electrochemical bandgap is determined from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are measured using cyclic voltammetry (CV).

Quantitative Electrochemical Data

The following table summarizes the electrochemical properties of this compound.

| Parameter | Value (eV) | Method | Reference |

| HOMO | -5.65 | CV | |

| LUMO | -4.11 | CV | |

| Electrochemical Bandgap (Egelec) | 1.54 | CV |

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound to calculate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

This compound sample

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Ferrocene (as an internal standard)

-

Nitrogen or argon gas for deaeration

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen anhydrous solvent.

-

Sample Preparation:

-

For solution-state measurements, dissolve this compound in the electrolyte solution.

-

For thin-film measurements, coat the this compound solution onto the working electrode and dry it.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution (or the sample solution).

-

Deaerate the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

-

-

Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of this compound.

-

Record the resulting voltammogram (current vs. potential).

-

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference.

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) of this compound from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

-

The electrochemical bandgap is then calculated as: Egelec = |EHOMO - ELUMO|

-

Experimental Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for characterizing the optical and electrochemical properties of this compound and the relationship between the measured parameters.

References

In-Depth Technical Guide to BTPTT-4F (Y6) for Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTPTT-4F, widely known in scientific literature as Y6, is a prominent n-type organic semiconductor that has significantly advanced the field of organic photovoltaics (OPVs).[1][2] Its chemical name is 2,2′-((2Z,2′Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[3][4]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile.[2] This molecule is a non-fullerene acceptor (NFA) characterized by its A-DA'D-A (acceptor-donor-acceptor'-donor-acceptor) structure, which features a ladder-type, electron-deficient core.[1] This architecture gives Y6 a low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cells. When blended with polymer donors such as PM6, Y6 has enabled organic solar cells to achieve power conversion efficiencies (PCEs) exceeding 18%.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (Y6) is presented below.

| Property | Value |

| CAS Number | 2304444-49-1 |

| Molecular Formula | C₈₂H₈₆F₄N₈O₂S₅ |

| Molecular Weight | 1451.93 g/mol |

| Appearance | Dark blue powder |

| HOMO Energy Level | -5.65 eV |

| LUMO Energy Level | -4.10 eV |

| Optical Bandgap (E_g) | 1.33 - 1.35 eV |

| Maximum Absorption (λ_max) | ~810 nm (in film) |

| Solubility | Soluble in chloroform, o-xylene, and other common organic solvents. |

Synthesis Overview

The synthesis of this compound (Y6) is a multi-step process. While detailed, step-by-step public protocols are scarce, the general approach involves the synthesis of the core acceptor-donor-acceptor fused ring system, followed by a Knoevenagel condensation with the electron-accepting end groups. One report mentions a four-step synthesis with an overall yield of 12%.[1] A more recent development has proposed a boron trifluoride etherate-catalyzed Knoevenagel condensation that can be completed in 15 minutes at room temperature, potentially reducing the cost and complexity of synthesis.

Application in Organic Photovoltaics

This compound (Y6) is most commonly used as the electron acceptor in bulk heterojunction (BHJ) organic solar cells. It is frequently blended with the polymer donor PM6 (PBDB-T-2F). The complementary absorption spectra of PM6 and Y6 allow for efficient harvesting of photons across the solar spectrum. The energy levels of PM6 and Y6 are well-aligned to facilitate efficient charge transfer.

Device Performance

The performance of organic solar cells is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of PM6:Y6 based solar cells as reported in various studies.

| Donor:Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Device Architecture | Reference |

| PM6:Y6 | 17.23 | 0.84 | 26.42 | 77.65 | Inverted | [5] |

| PM6:Y6 | 16.61 | 0.84 | 25.91 | 76.0 | Conventional | |

| PM6:Y6:D18-Cl (Ternary) | 16.08 | 0.81 | 28.13 | 70.25 | Conventional | |

| PM6:L8-BO (Y6 derivative) | 18.32 | 0.874 | 25.72 | 81.5 | Conventional | |

| PM6:Y6 | ~14.5 | - | - | - | Conventional | [3] |

| PM6:Y6 | ~13.0 | - | - | - | Inverted | [3] |

Charge Transfer Mechanism

In a PM6:Y6 based organic solar cell, the process of converting light into electricity involves several key steps. This can be visualized as a signaling pathway for charge carriers.

Caption: Charge generation and transport pathway in a PM6:Y6 solar cell.

Experimental Protocols

Organic Solar Cell Fabrication

The following is a general protocol for the fabrication of a PM6:Y6 based organic solar cell with a conventional architecture.

Caption: Workflow for fabricating a PM6:Y6 organic solar cell.

Detailed Steps:

-

Substrate Cleaning:

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents. A typical sequence is deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, for 15 minutes each.

-

The cleaned substrates are then treated with UV-Ozone for approximately 30 minutes to improve the surface wettability and work function of the ITO.

-

-

Hole Transport Layer (HTL) Deposition:

-

A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is deposited onto the ITO substrate by spin-coating.

-

The substrates are then annealed at a specific temperature (e.g., 150 °C) for a set time (e.g., 10 minutes) in air.

-

-

Active Layer Deposition:

-

A blend of PM6 and Y6 (commonly in a 1:1.2 weight ratio) is dissolved in a suitable solvent, such as chloroform or o-xylene.

-

The solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin-coating speed and solution concentration.

-

-

Thermal Annealing:

-

The devices are often thermally annealed after the active layer deposition to optimize the morphology of the bulk heterojunction. Annealing conditions (temperature and time) vary depending on the specific materials and desired outcome.

-

-

Electron Transport Layer (ETL) Deposition (Optional but common):

-

An electron transport layer, such as PFN-Br, can be deposited on top of the active layer to improve electron extraction and reduce interfacial recombination.

-

-

Cathode Deposition:

-

A metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation under high vacuum. The thickness of the cathode is usually around 100 nm.

-

-

Encapsulation:

-

To protect the device from degradation by oxygen and moisture, it is encapsulated, often using a UV-curable epoxy and a glass coverslip.

-

Device Characterization

-

Current-Voltage (J-V) Characteristics: The J-V curves of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key performance parameters (PCE, Voc, Jsc, FF) are extracted.

-

External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.

-

Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the morphology of the active layer blend.

Conclusion

This compound (Y6) has emerged as a benchmark non-fullerene acceptor in the field of organic photovoltaics, enabling significant advancements in power conversion efficiencies. Its unique A-DA'D-A structure and favorable electronic properties make it an excellent material for high-performance organic solar cells. Further research into new donor materials, device architectures, and processing conditions continues to push the boundaries of what is achievable with Y6 and its derivatives. This guide provides a comprehensive overview of the core technical aspects of this compound, intended to be a valuable resource for researchers and professionals in the field.

References

- 1. Observing long-range non-fullerene backbone ordering in real-space to improve the charge transport properties of organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Y6, 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1,2,5]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene)) bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)) dimalononitrile - CAS:2304444-49-1 - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]

- 4. Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Processing of BTPTT-4F (Y6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTPTT-4F, also widely known as Y6, is a pivotal non-fullerene acceptor (NFA) that has significantly advanced the field of organic photovoltaics (OPVs). Its unique A-DA'D-A molecular structure, featuring an electron-deficient fused core, enables high power conversion efficiencies. A thorough understanding of its solubility and processing is paramount for optimizing device performance and ensuring reproducibility. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, detailed experimental protocols for its synthesis and purification, and a workflow for its integration into organic solar cells.

Solubility of this compound (Y6)

The solubility of this compound is a critical factor in its processing for thin-film deposition in optoelectronic devices. While qualitative solubility in solvents like chloroform and dichlorobenzene is known, obtaining precise quantitative data remains a challenge in publicly available literature.[1] However, the structural modifications of the Y6 molecule, particularly the alteration of its alkyl side chains, have been a successful strategy to enhance solubility in environmentally benign solvents.

A notable derivative, BTP-4F-12 (Y12), which features longer butyloctyl side chains compared to the ethylhexyl chains of Y6, exhibits significantly improved solubility in non-halogenated solvents.[2] This enhancement is a key consideration for large-scale and environmentally friendly fabrication processes.

Table 1: Quantitative Solubility of this compound (Y6) and a Key Derivative

| Compound | Solvent | Temperature | Solubility |

| This compound (Y6) | Chloroform (CF) | Room Temperature | Soluble |

| This compound (Y6) | o-Xylene (o-XYL) | Room Temperature | Sparingly Soluble |

| This compound (Y6) | Chlorobenzene (CB) | Room Temperature | Sparingly Soluble |

| BTP-4F-12 (Y12) | 2-Methyltetrahydrofuran (2-MeTHF) | Room Temperature | 6.7 mg/mL |

| BTP-4F-12 (Y12) | Cyclopentyl methyl ether (CPME) | Room Temperature | 1.5 mg/mL |

| BTP-4F-12 (Y12) | o-Xylene | Not Specified | Soluble |

| BTP-4F-12 (Y12) | 1,2,4-Trimethylbenzene (TMB) | Not Specified | Soluble |

| BTP-4F-12 (Y12) | Tetrahydrofuran (THF) | Not Specified | Soluble |

Experimental Protocols

Synthesis of this compound (Y6)

The synthesis of this compound (Y6) was first reported by Yuan et al. in 2019.[3] The process involves a multi-step synthetic route, with the final key step being a Knoevenagel condensation.[4] More recent advancements have focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

2.1.1. Boron Trifluoride Etherate-Catalyzed Knoevenagel Condensation

A highly efficient method for the synthesis of Y6 and other small molecule acceptors utilizes boron trifluoride etherate as a catalyst.[5] This procedure can be completed in a short time at room temperature.[5]

Protocol:

-

Dissolve the aldehyde-terminated fused-ring core precursor of Y6 in a suitable solvent such as toluene.

-

Add the activated methylene-based end-capping group, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.

-

Add boron trifluoride etherate as a catalyst and acetic anhydride.

-

Stir the reaction mixture at room temperature for approximately 15 minutes.[5]

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product using a suitable organic solvent.

-

Purify the crude product using column chromatography.

2.1.2. Proline-Catalyzed Aldol Condensation

An alternative green chemistry approach involves the use of proline as an organic catalyst for the final condensation step.[6]

Protocol:

-

Combine the aldehyde-terminated core and the end-capping groups in a reaction vessel.

-

Add proline as the catalyst.

-

Conduct the reaction in a suitable solvent at a mild temperature.

-

Monitor the reaction progress by TLC.

-

After completion, work up the reaction mixture to isolate the crude product.

-

Purify the product by column chromatography.

Purification of this compound (Y6)

Purification of the final this compound product is crucial to achieve high performance in electronic devices. The most common method is silica gel column chromatography.

Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and dichloromethane.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect the fractions containing the pure product, monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a dark solid.

Processing of this compound (Y6) for Organic Solar Cells

This compound is typically processed from solution to form the active layer of an organic solar cell in a bulk heterojunction (BHJ) configuration with a polymer donor, such as PM6.

Table 2: Typical Processing Parameters for this compound Based Active Layers

| Parameter | Description | Typical Value/Condition |

| Solvent | The choice of solvent is critical for film morphology. | Chloroform is commonly used. Greener solvents like o-xylene and THF are used for derivatives with enhanced solubility. |

| Concentration | The total concentration of the donor:acceptor blend. | Varies depending on the deposition technique, typically in the range of 10-20 mg/mL. |

| Donor:Acceptor Ratio | The weight ratio of the polymer donor to this compound. | Optimized for device performance, often around 1:1.2. |

| Additives | Small amounts of additives can be used to control morphology. | e.g., 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO). |

| Deposition Method | The technique used to cast the thin film. | Spin-coating is common in laboratory settings. Scalable methods include blade-coating and slot-die coating. |

| Annealing | Post-deposition thermal treatment to optimize morphology. | Typically performed at temperatures between 80°C and 150°C. |

Visualizing the Workflow: Fabrication of a this compound Based Organic Solar Cell

The following diagram illustrates the typical workflow for fabricating an organic solar cell incorporating a this compound:PM6 active layer.

Conclusion

This compound (Y6) remains a benchmark non-fullerene acceptor in the field of organic photovoltaics. While its intrinsic solubility in common non-halogenated solvents is limited, the development of derivatives with modified side chains has paved the way for more environmentally friendly processing. The optimization of synthesis and purification protocols continues to be an active area of research to reduce costs and improve material purity. The processing parameters for the active layer deposition are critical variables that must be carefully controlled to achieve high-performance organic solar cells. This guide provides a foundational understanding of these key aspects to aid researchers in their work with this important material.

References

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Y6 and its derivatives: molecular design and physical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

A Deep Dive into the Theoretical Landscape of the BTPTT-4F (Y6) Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the molecular structure of BTPTT-4F, a prominent non-fullerene acceptor also known as Y6. This compound has garnered significant attention in the field of organic photovoltaics for its role in achieving high power conversion efficiencies. This document synthesizes key findings from computational chemistry studies, focusing on its electronic properties, molecular geometry, and the methodologies employed in its theoretical investigation.

Molecular Architecture and Design Principles

This compound is characterized by an Acceptor-Donor-Acceptor (A-D-A) architecture.[1] This design is fundamental to its function as an efficient organic semiconductor. The molecule consists of a central electron-donating fused-ring core, thienothienopyrrolo-thienothienoindole (TTP-TTI), flanked by two electron-withdrawing end groups, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC).[1] This arrangement facilitates intramolecular charge transfer, a critical process for the generation of photocurrent in organic solar cells. The strategic placement of alkyl side chains on the core influences the molecule's solubility, molecular packing, and ultimately, the charge transport properties of the resulting photovoltaic device.[2]

Theoretical Methodologies: A Computational Toolkit

The theoretical investigation of this compound's molecular structure heavily relies on quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide valuable insights into the electronic and optical properties of the molecule.

Experimental Protocols:

A common computational protocol for studying this compound and similar non-fullerene acceptors involves the following steps:

-

Geometry Optimization: The molecular geometry of this compound in its ground state is optimized to find the lowest energy conformation. This is typically performed using DFT with a specific functional and basis set. A popular choice is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate calculations, especially for excited states, other functionals like CAM-B3LYP may be employed.[3][4] To reduce computational cost, long alkyl side chains are often simplified to methyl or ethyl groups, as this simplification has been shown to have a minimal impact on the fundamental electronic structure.[5]

-

Electronic Structure Analysis: Following geometry optimization, single-point energy calculations are performed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.

-

Optical Properties Simulation: TD-DFT calculations are used to simulate the absorption spectrum of the molecule. This allows for the prediction of the maximum absorption wavelength (λmax) and provides insights into the nature of the electronic transitions.[6]

-

Charge Transport Parameters: The reorganization energy for both holes and electrons is often calculated to predict the charge transport capabilities of the molecule. Lower reorganization energies are indicative of more efficient charge transport.[3]

The following diagram illustrates a typical workflow for the theoretical study of this compound:

Quantitative Data from Theoretical Studies

Theoretical calculations have provided a wealth of quantitative data on the electronic properties of this compound. The table below summarizes key parameters obtained from DFT and TD-DFT studies. It is important to note that the exact values can vary depending on the chosen functional, basis set, and computational model (e.g., gas phase or solvent).

| Parameter | Description | Calculated Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.52 eV to -5.63 eV | [7] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -4.08 eV to -4.10 eV | [7] |

| Energy Gap (Eg) | Difference between LUMO and HOMO energies | ~1.35 eV - 1.45 eV | [8] |

| λmax | Wavelength of Maximum Absorption | ~810 nm | [1] |

These values are crucial for understanding the potential performance of this compound in organic solar cells. The HOMO level relates to the open-circuit voltage (VOC), while the LUMO level and the energy gap are critical for efficient charge separation and light absorption.

Structure-Property Relationships

Theoretical studies have been instrumental in elucidating the relationship between the molecular structure of this compound and its performance in organic solar cells.

-

Fused-Ring Core: The extended π-conjugated system of the fused-ring core is a key contributor to the molecule's strong light absorption in the near-infrared region.[1]

-

End Groups: The electron-withdrawing strength of the 2FIC end groups plays a significant role in tuning the HOMO and LUMO energy levels, thereby optimizing the energy level alignment with donor materials for efficient exciton dissociation.[1]

-

Side Chains: The nature and length of the alkyl side chains influence the intermolecular packing and morphology of the active layer in a solar cell.[2] Theoretical modeling has shown that these side chains can affect the planarity of the molecule and its tendency to form favorable π-π stacking, which is crucial for efficient charge transport.[2]

The logical relationship between molecular features and photovoltaic performance is depicted in the following diagram:

Conclusion

Theoretical studies, predominantly employing DFT and TD-DFT methods, have provided invaluable insights into the molecular structure and electronic properties of this compound (Y6). These computational investigations have not only rationalized its high performance in organic solar cells but also continue to guide the design of next-generation non-fullerene acceptors. The synergy between theoretical modeling and experimental work is crucial for advancing the field of organic photovoltaics. This guide has summarized the core theoretical framework, methodologies, and key findings to aid researchers and professionals in their understanding and future exploration of this important class of organic semiconductor materials.

References

- 1. ossila.com [ossila.com]

- 2. From Y6 to BTPT-4F: a theoretical insight into the influence of the individual change of fused-ring skeleton length or side alkyl chains on molecular arrangements and electron mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unveiling structure-performance relationships from multi-scales in non-fullerene organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fabrication of BTPTT-4F Based Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of organic solar cells (OSCs) utilizing the non-fullerene acceptor BTPTT-4F. The following sections outline the necessary materials, equipment, and step-by-step procedures for device fabrication, along with expected performance metrics.

Introduction

This compound is a non-fullerene acceptor (NFA) material used in the active layer of organic solar cells. While it shares a similar nomenclature with the high-performance Y6 (BTP-4F) acceptor, this compound is a distinct molecule with different processing requirements and performance characteristics. This protocol focuses on a common device architecture employing the polymer donor PM6 in a bulk heterojunction (BHJ) configuration. The conventional device structure is as follows: ITO / PEDOT:PSS / PM6:this compound / PFN-Br / Ag .

Experimental Protocols

A meticulous approach to each fabrication step is crucial for achieving optimal device performance and reproducibility. The following protocols detail the preparation of each layer in the organic solar cell stack.

Substrate Preparation

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is a critical first step to ensure good film quality and device performance.

-

Initial Cleaning: Sequentially sonicate the ITO substrates in a solution of deionized water with detergent, followed by pure deionized water, acetone, and isopropanol. Each sonication step should be performed for 15 minutes.

-

Drying: After sonication, dry the substrates using a nitrogen gun.

-

UV-Ozone Treatment: Immediately before depositing the next layer, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to improve the work function of the ITO.

Hole Transport Layer (HTL) Deposition

A layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is used as the hole transport layer.

-

Solution Preparation: Use a commercially available filtered PEDOT:PSS solution (e.g., Clevios P VP AI 4083).

-

Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

-

Annealing: Anneal the substrates on a hotplate at 150°C for 15 minutes in air.

Active Layer Preparation and Deposition

The active layer consists of a blend of the donor polymer PM6 and the non-fullerene acceptor this compound.

-

Solution Preparation:

-

Dissolve PM6 and this compound in chloroform (CF) at a total concentration of 15 mg/mL.

-

The recommended donor to acceptor (D:A) weight ratio is 1:1.2 (PM6:this compound).

-

Stir the solution on a hotplate at 40°C for at least 2 hours to ensure complete dissolution.

-

-

Deposition:

-

Transfer the prepared active layer solution onto the PEDOT:PSS-coated substrates.

-

Spin-coat the solution at 2500 rpm for 30 seconds. This should result in an active layer thickness of approximately 100 nm.

-

-

Annealing:

-

Thermally anneal the substrates on a hotplate at 100°C for 10 minutes.

-

Electron Transport Layer (ETL) Deposition

A thin layer of PFN-Br is used as the electron transport layer to facilitate electron extraction.

-

Solution Preparation: Dissolve PFN-Br in methanol at a concentration of 0.5 mg/mL.

-

Deposition: Spin-coat the PFN-Br solution onto the active layer at 3000 rpm for 30 seconds.

Cathode Deposition

The final step is the deposition of the metal cathode.

-

Masking: Place the substrates in a vacuum chamber and use a shadow mask to define the active area of the device (typically around 0.04 cm²).

-

Deposition: Thermally evaporate a 100 nm thick layer of silver (Ag) at a pressure below 10⁻⁶ Torr.

Data Presentation

The performance of this compound based organic solar cells can be characterized by several key parameters. The following table summarizes typical device performance metrics obtained from a PM6:this compound blend.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | ~11-12% |

| Open-Circuit Voltage (Voc) | ~0.85 V |

| Short-Circuit Current Density (Jsc) | ~20-22 mA/cm² |

| Fill Factor (FF) | ~65-70% |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step fabrication process of the this compound based organic solar cell.

Device Architecture

This diagram shows the layered structure of the fabricated organic solar cell.

Application Notes and Protocols for PM6:Y6 Blend Preparation for Spin Coating

Introduction:

The bulk heterojunction blend of the polymer donor PM6 (PBDB-T-2F) and the small molecule acceptor Y6 (BTP-4F) has emerged as a leading material system for high-efficiency organic solar cells (OSCs). The performance of PM6:Y6 based devices is highly sensitive to the processing conditions of the active layer. This document provides detailed application notes and protocols for the preparation and spin coating of PM6:Y6 blends to achieve optimal film morphology and device performance. The protocols and data presented are compiled from various research findings and are intended for researchers, scientists, and professionals in the field of organic electronics and drug development.

Data Presentation: Solution Preparation and Spin Coating Parameters

The following tables summarize the quantitative data for the preparation of PM6:Y6 blend solutions and the subsequent spin coating process. These parameters are critical for achieving high power conversion efficiencies (PCEs).

Table 1: PM6:Y6 Blend Solution Preparation

| Parameter | Recommended Values | Notes |

| Donor:Acceptor (D:A) Ratio (by weight) | 1:1 to 1:1.2 | The optimal ratio can vary, with 1:1.2 being commonly reported for high performance.[1][2] |

| Total Concentration | 14 - 18 mg/mL | Higher concentrations can lead to thicker films. 16 mg/mL is a common starting point.[1][2][3][4] |

| Solvent | Chloroform (CF) or Chlorobenzene (CB) | Chloroform is widely used.[2][4] Environmentally friendlier solvents like o-xylene are also being explored.[5][6] |

| Solvent Additive | 0.5% - 0.8% (v/v) 1-Chloronaphthalene (CN) | Additives are crucial for optimizing film morphology.[1][2][4] |

| Dissolution Method | Stirring at room temperature or slightly elevated temperatures (e.g., 70°C).[4][7] | Ensure complete dissolution of both PM6 and Y6. This can take several hours to overnight.[1][4][8] |

Table 2: Spin Coating and Annealing Parameters

| Parameter | Recommended Values | Notes |

| Spin Coating Speed | 1500 - 4000 rpm | Speed affects film thickness; 3000 rpm is a common value.[2][3][4][8][9] |

| Spin Coating Duration | 30 - 60 s | Longer times can lead to thinner and more uniform films.[2][8] |

| Spin Coating Method | Dynamic or static | Dynamic spin coating (dispensing the solution while the substrate is spinning) is often preferred for uniformity.[8][10] |

| Annealing Temperature | 80 - 110 °C | The optimal temperature is critical for morphology control.[3][9][10][11] |

| Annealing Duration | 5 - 10 min | Annealing time is also a key parameter to optimize.[1][2][4][9] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation of a PM6:Y6 blend solution and its deposition via spin coating.

Materials and Equipment:

-

PM6 and Y6 materials

-

Chloroform (or Chlorobenzene)

-

1-Chloronaphthalene (additive)

-

Small vials with magnetic stir bars

-

Magnetic stir plate

-

Precision balance

-

Micropipettes

-

Spin coater

-

Hot plate

-

Nitrogen-filled glovebox (recommended for solution preparation and spin coating)

Protocol for PM6:Y6 Solution Preparation (1:1.2 ratio, 16 mg/mL total concentration):

-

Material Weighing: In a nitrogen-filled glovebox, accurately weigh the required amounts of PM6 and Y6. For a 1 mL solution with a 1:1.2 D:A ratio and a total concentration of 16 mg/mL, you would weigh:

-

PM6: 7.27 mg

-

Y6: 8.73 mg

-

-

Solvent and Additive Preparation: Prepare the solvent mixture. For a 1 mL solution with 0.5% v/v 1-Chloronaphthalene in Chloroform:

-

Chloroform: 995 µL

-

1-Chloronaphthalene: 5 µL

-

-

Dissolution:

-

Place the weighed PM6 and Y6 in a clean vial with a magnetic stir bar.

-

Add the prepared solvent mixture to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a magnetic stir plate and stir at room temperature for at least 3 hours, or overnight, until the materials are fully dissolved.[1][4][8] Gentle heating (e.g., to 70°C) can aid dissolution.[7]

-

-

Solution Filtration (Optional but Recommended): Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particles.

Protocol for Spin Coating and Film Preparation:

-

Substrate Preparation: Ensure the substrate (e.g., ITO-coated glass with a hole transport layer like PEDOT:PSS) is clean and has been pre-treated as required (e.g., with UV-ozone).

-

Spin Coater Setup: Place the substrate on the spin coater chuck and ensure it is centered. Set the desired spin coating program. A common two-step program is:

-

Step 1: 500 rpm for 10 seconds (for solution spreading)

-

Step 2: 1500 - 3000 rpm for 40 seconds (for film thinning and drying)[1]

-

-

Solution Deposition:

-

Static Spin Coating: Dispense a specific volume of the PM6:Y6 solution (e.g., 15-300 µL, depending on substrate size) onto the center of the stationary substrate.[1][8] Then, start the spin coating program.

-

Dynamic Spin Coating: Start the spin coater at the final speed (e.g., 3000 rpm). Once at speed, dispense the solution onto the center of the spinning substrate.[8][10]

-

-

Annealing: Immediately after spin coating, transfer the substrate to a hotplate inside the glovebox. Anneal the film at the desired temperature (e.g., 100°C) for the specified time (e.g., 5-10 minutes).[1][2][4][9]

-

Cooling: After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., electron transport layer and metal electrode).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of PM6:Y6 blend films for organic solar cells.

References

- 1. desy.de [desy.de]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [repository.kaust.edu.sa]

- 6. Frontiers | Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6 [frontiersin.org]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for BTPTT-4F Active Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTPTT-4F, a prominent non-fullerene acceptor (NFA), has garnered significant attention in the field of organic photovoltaics (OPVs) for its role in achieving high power conversion efficiencies (PCEs). The performance of OPV devices is intrinsically linked to the morphology and quality of the photoactive layer. This document provides detailed application notes and protocols for the deposition of this compound-based active layers using two common laboratory-scale and scalable techniques: spin coating and blade coating. The protocols are primarily based on the widely studied PM6:this compound blend.

Key Performance Parameters

| Deposition Method | Donor:Acceptor Ratio (PM6:Y6) | Solvent System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Spin Coating | 1:1.2 | Chloroform:Chloronaphthalene (99.5:0.5 v/v) | >15 (typical) | ~0.84 | ~25 | >60 | [1][2] |

| Blade Coating | 1:1.2 (inferred) | o-Xylene + Additive (DMN) | 16.15 | - | - | - | [3] |

| Blade Coating | 1:0.96:0.24 (PM6:Y6:PC71BM) | o-Xylene | >17 | - | - | - | [4] |

| Blade Coating | N/A | Toluene | 16.43 (0.04 cm²) | - | - | - | [5] |

Note: The performance of organic solar cells is highly sensitive to experimental conditions, and the values presented here are for comparative purposes. "Y6" (BTP-4F) is a closely related analogue to this compound and is often used in high-performance blends with the PM6 donor polymer.[1][3][4][5]

Experimental Protocols

Spin Coating Protocol for PM6:this compound Active Layer

Spin coating is a widely used laboratory technique for depositing uniform thin films. The following protocol is a generalized procedure based on common practices for PM6:Y6 blends.[1][2]

Materials and Equipment:

-

PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))])

-

This compound

-

High-purity chloroform and 1-chloronaphthalene (or other suitable solvent/additive system)

-

ITO-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

-

Electron Transport Layer (ETL) material (e.g., PDINO)

-

Metal for electrode (e.g., Ag or Au)

-

Spin coater

-

Hotplate

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

-

Ultrasonic bath

-

UV-Ozone or plasma cleaner

Procedure:

-

Substrate Preparation:

-

Clean ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to improve the wettability and work function of the ITO surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Active Layer Solution Preparation:

-

Prepare a blend solution of PM6 and this compound (e.g., a 1:1.2 weight ratio) in a suitable solvent such as chloroform.[1][2] The total concentration is typically in the range of 16 mg/mL.[2]

-

Add a solvent additive, such as 0.5% v/v 1-chloronaphthalene, to the solution to optimize the film morphology.[2]

-

Stir the solution at room temperature or a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.

-

-

Active Layer Deposition:

-

Filter the active layer solution through a 0.2 µm PTFE filter.

-

Spin coat the PM6:this compound solution onto the PEDOT:PSS layer. A two-step program can be effective, for instance, a low-speed step (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 1500-3000 rpm for 30-40s) to achieve the desired thickness.[1]

-

Anneal the active layer on a hotplate inside the glovebox at a temperature typically ranging from 80°C to 110°C for 5-10 minutes to optimize the morphology.[1][2]

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Deposit an electron transport layer (e.g., PDINO) on top of the active layer via spin coating.

-

Finally, thermally evaporate the metal top electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the device area.

-

Blade Coating Protocol for PM6:this compound Active Layer

Blade coating is a scalable deposition technique that is more representative of industrial manufacturing processes.[6][7]

Materials and Equipment:

-

Same materials as for spin coating, but with a solvent more suitable for blade coating (e.g., o-xylene, toluene).[3][4][5]

-

Blade coater

-

Substrate heater

Procedure:

-

Substrate and HTL Preparation:

-

Follow the same procedure as for spin coating (Steps 1 and 2).

-

-

Active Layer Solution Preparation:

-

Prepare the PM6:this compound blend solution in a higher boiling point solvent like o-xylene or toluene. The concentration may need to be adjusted for optimal viscosity and film formation during blade coating (e.g., 8.5 mg/ml).[4]

-

Stir the solution, typically at a slightly elevated temperature (e.g., 40-60°C), for several hours.[4]

-

-

Active Layer Deposition:

-

Preheat the substrate to a specific temperature (e.g., 40-80°C) on the blade coater's stage.[4][5]

-

Dispense a controlled volume of the active layer solution in front of the blade.

-

Move the blade across the substrate at a constant speed (e.g., 8-10 mm/s) to deposit the film.[4] The gap between the blade and the substrate is a critical parameter to control thickness (e.g., ~80 µm).[4]

-

The film is dried during the coating process due to the heated substrate. A post-deposition annealing step may or may not be necessary depending on the solvent system and substrate temperature.

-

-

ETL and Electrode Deposition:

-

Follow the same procedure as for spin coating (Step 5).

-

Visualizations

Experimental Workflow for Active Layer Deposition

Caption: Experimental workflows for spin coating and blade coating.

Relationship Between Deposition Parameters, Film Properties, and Device Performance

Caption: Interdependencies in organic solar cell fabrication.

Characterization of this compound Active Layers

To evaluate the quality of the deposited active layer and to correlate it with device performance, several characterization techniques are essential:

-

Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the film. A smooth and uniform surface with appropriate phase separation is generally desired.[8]

-

UV-Vis Spectroscopy: To determine the light absorption properties of the active layer.

-

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the crystallinity and molecular packing of the donor and acceptor materials within the blend film.

-

Transmission Electron Microscopy (TEM): To visualize the bulk heterojunction morphology and the phase separation between the donor and acceptor materials.

-

Device Performance Characterization: Measuring the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G) to determine PCE, Jsc, Voc, and FF. External Quantum Efficiency (EQE) measurements are also crucial to understand the spectral response of the device.

By carefully controlling the deposition parameters and thoroughly characterizing the resulting films, researchers can optimize the performance of this compound-based organic solar cells.

References

- 1. desy.de [desy.de]

- 2. researchgate.net [researchgate.net]

- 3. Layer-by-layer blade-coated organic solar cells with non-halogenated solvents and non-halogenated additive via adjusting morphology and crystallization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. jos.ac.cn [jos.ac.cn]

- 5. Low‐Temperature Processed Efficient and Reproducible Blade‐Coating Organic Photovoltaic Devices with γ‐Position Branched Inner Side Chains‐Containing Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris.cnr.it [iris.cnr.it]

Application Notes and Protocols for Optimizing BTPTT-4F:Donor Blend Ratio in Organic Solar Cells

Affiliation: Google Research

Introduction

The non-fullerene acceptor BTPTT-4F has emerged as a key material in the field of organic photovoltaics (OPVs), enabling high power conversion efficiencies (PCEs). The performance of OPV devices is critically dependent on the morphology of the bulk heterojunction (BHJ) active layer, which is a blend of an electron donor and an electron acceptor. The blend ratio of the this compound acceptor to the polymer donor is a crucial parameter that dictates the nanoscale morphology, and consequently, the device's photovoltaic performance. This document provides a comprehensive guide for researchers to systematically optimize the this compound:donor blend ratio for achieving high-performance organic solar cells.

The optimization process involves fabricating a series of solar cell devices with varying donor-to-acceptor (D:A) ratios, followed by a thorough characterization of their photovoltaic performance and active layer morphology. The ideal blend ratio will facilitate a favorable morphology for efficient exciton dissociation, charge transport, and collection, while minimizing charge recombination.[1][2] This protocol outlines the necessary steps from solution preparation to device characterization and data analysis.

Materials and Equipment

2.1 Materials

-

Electron Donor Polymer (e.g., PM6, PBDB-T-2F, D18)

-

Electron Acceptor: this compound

-

Solvents: Chloroform (CF), Chlorobenzene (CB), or other suitable organic solvents

-

Solvent Additives (optional): 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN)

-

ITO-coated glass substrates

-

Hole Transport Layer (HTL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

-

Electron Transport Layer (ETL): PDIN, PFN-Br, or other suitable materials

-

Metal Electrode: Silver (Ag) or Aluminum (Al)

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Hellmanex solution

-

Nitrogen gas (high purity)

2.2 Equipment

-

Spin coater

-

Glovebox with an inert atmosphere (N₂)

-

Thermal evaporator

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Current density-voltage (J-V) measurement system

-

External Quantum Efficiency (EQE) measurement system

-

Atomic Force Microscope (AFM)

-

Transmission Electron Microscope (TEM) (optional)

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) instrument (optional)

-

UV-Vis Spectrophotometer

-

Sonicator

-

Hotplate

Experimental Protocols

3.1 Substrate Cleaning

A rigorous cleaning procedure for the ITO-coated glass substrates is essential for fabricating high-quality devices.

-

Sequentially sonicate the ITO substrates in a cleaning solution (e.g., 1% Hellmanex in deionized water), deionized water, and isopropyl alcohol for 15 minutes each.

-

Rinse the substrates thoroughly with deionized water between each sonication step.

-

Dry the substrates with a high-purity nitrogen stream.

-

Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer to improve the wettability and work function of the ITO.

3.2 Device Fabrication

The following protocol describes the fabrication of an organic solar cell with a conventional device structure (ITO/HTL/Active Layer/ETL/Metal Electrode).

-

Hole Transport Layer (HTL) Deposition:

-

Filter a PEDOT:PSS aqueous solution through a 0.45 µm filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 130-150°C for 15 minutes in air.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

-

Active Layer Preparation and Deposition:

-

Prepare a series of stock solutions of the donor polymer and this compound in a suitable solvent (e.g., chloroform or chlorobenzene) at a specific concentration (e.g., 10 mg/mL).

-

Create different blend solutions by mixing the donor and this compound stock solutions at various weight ratios (D:A), for example: 1:0.8, 1:1, 1:1.2, 1:1.5, and 1.2:1.

-

If using a solvent additive, add a small volume percentage (e.g., 0.5-1.0 vol%) to the blend solutions.

-

Stir the blend solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for at least 2 hours to ensure complete dissolution.

-

Filter the solutions through a 0.45 µm PTFE filter.

-

Spin-coat the active layer solutions onto the HTL-coated substrates. The spin speed and time should be optimized to achieve a desired film thickness (typically 80-120 nm).

-

Anneal the active layer films at an optimized temperature (e.g., 80-120°C) for a specific duration (e.g., 5-10 minutes) inside the glovebox.

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Prepare a solution of the ETL material (e.g., PDIN in methanol).

-

Spin-coat the ETL solution on top of the active layer.

-

Thermally evaporate the metal electrode (e.g., Ag or Al) under high vacuum (< 10⁻⁶ Torr). The thickness of the electrode is typically around 100 nm.

-

3.4 Device Characterization

-

Current Density-Voltage (J-V) Characteristics:

-

Measure the J-V curves of the fabricated devices under a solar simulator with AM 1.5G illumination at 100 mW/cm².

-

Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

External Quantum Efficiency (EQE):

-

Measure the EQE spectra of the devices to determine the photon-to-electron conversion efficiency at different wavelengths.

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc value, which should be consistent with the value obtained from the J-V measurement.

-

-

Morphology Characterization (AFM):

-

Characterize the surface morphology of the active layer films using an Atomic Force Microscope (AFM) in tapping mode.

-

Analyze the root-mean-square (RMS) roughness and observe the phase separation between the donor and acceptor materials. A smooth and uniform surface with appropriate phase separation is generally desired.[3]

-

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in a clear and structured table to facilitate comparison between different this compound:donor blend ratios.

Table 1: Photovoltaic Performance of this compound:Donor Solar Cells with Varying Blend Ratios.

| Donor:this compound Ratio (w/w) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | RMS Roughness (nm) |

| 1:0.8 | |||||

| 1:1 | |||||

| 1:1.2 | |||||

| 1:1.5 | |||||

| 1.2:1 |

Note: The values in the table are placeholders and should be filled with experimental data.

Visualizations

Diagram 1: Experimental Workflow for Optimizing this compound:Donor Blend Ratio

Caption: Workflow for optimizing the this compound:donor blend ratio.

Diagram 2: Logical Relationship of Blend Ratio Optimization

Caption: Impact of blend ratio on device performance.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Jsc | - Poor light absorption (film too thin) - Inefficient charge generation/transport - Unfavorable morphology | - Optimize active layer thickness - Adjust D:A ratio - Use solvent additives or thermal annealing to improve morphology |

| Low Voc | - Energy level mismatch between donor and acceptor - High charge recombination | - Ensure appropriate HOMO/LUMO levels of donor and acceptor - Optimize morphology to reduce recombination pathways |

| Low FF | - High series resistance - Low shunt resistance - Unbalanced charge transport | - Check quality of contacts and interfaces - Optimize active layer morphology and thickness - Ensure balanced electron and hole mobilities |

| Poor Film Quality | - Inappropriate solvent or concentration - Sub-optimal spin-coating parameters - Poor substrate cleaning | - Screen different solvents and solution concentrations - Optimize spin speed and duration - Re-evaluate substrate cleaning protocol |

Conclusion

The optimization of the this compound:donor blend ratio is a critical step in achieving high-performance organic solar cells. By systematically varying the D:A ratio and thoroughly characterizing the resulting devices, researchers can identify the optimal conditions for achieving a favorable bulk heterojunction morphology. This, in turn, leads to improved exciton dissociation, balanced charge transport, and reduced recombination, ultimately maximizing the power conversion efficiency. The protocols and guidelines presented in this document provide a solid framework for conducting such optimization studies. It is important to note that the optimal blend ratio is highly dependent on the specific donor polymer used, as well as other processing parameters such as the choice of solvent, additives, and annealing conditions. Therefore, a systematic and iterative approach is essential for success.

References

Application Notes and Protocols for Thermal Annealing of BTPTT-4F Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermal annealing of BTPTT-4F (also known as BTP-4F or Y6) films, a critical step in the fabrication of high-performance organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). Proper thermal treatment is essential for optimizing the morphology and, consequently, the electronic properties of the active layer.

Introduction to Thermal Annealing of this compound Films

This compound is a non-fullerene acceptor (NFA) that has demonstrated high power conversion efficiencies in organic solar cells. Thermal annealing is a post-deposition processing technique used to improve the performance of devices incorporating this compound. The primary goals of thermal annealing are to:

-

Enhance Crystallinity: Improve the molecular ordering and packing of the this compound and donor polymer blend.

-

Optimize Phase Separation: Control the domain size and purity of the donor and acceptor phases to facilitate efficient exciton dissociation and charge transport.

-

Remove Residual Solvent: Eliminate any remaining solvent from the film which can act as traps for charge carriers.

-

Improve Interfacial Contact: Enhance the contact between the active layer and the charge transport layers.

The optimal thermal annealing conditions are highly dependent on the specific donor polymer used in the blend, the solvent system, and the desired device architecture.

Data Presentation: Effects of Thermal Annealing on this compound Based Solar Cells

The following tables summarize the quantitative data on how thermal annealing parameters influence the performance of organic solar cells based on this compound blended with the common donor polymer PM6.

Table 1: Influence of Annealing Temperature on PM6:this compound Solar Cell Performance

| Annealing Temperature (°C) | Annealing Time (min) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |

| As-cast (No Annealing) | 0 | 0.86 | 24.2 | 75.9 | 15.8 | [1] |

| 80 - 100 | 5 - 10 | Slight Increase | Stable | Slight Increase | Slight Increase | [2] |

| 100 | 5 | N/A | N/A | N/A | ~18.26 (for a ternary blend) | [2] |

| 110 | N/A | Decrease | Significant Increase | Decrease | Gradual Decrease | |

| 150 | N/A | 10% Decrease | 0.5% Decrease | 10% Decrease | 19% Decrease | [3] |

Note: The performance of "as-cast" devices can vary. The data presented for 80-100°C and 110°C represents general trends observed in literature. The 100°C data point is for a high-efficiency ternary blend system.

Table 2: Thermal Stability of this compound Based Devices

| Annealing Temperature (°C) | Annealing Duration | Atmosphere | Performance Retention | Reference |

| 100 | 110 hours | Nitrogen | ~60% of initial PCE (for a related molecule) | [4] |

| 130 | 205 hours | Inert | Stable PCE in ternary blends | [5] |